molecular formula C7H5BrF3NO3S B2807389 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 191276-46-7

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2807389
CAS No.: 191276-46-7
M. Wt: 320.08
InChI Key: GFTPCJDKZGDZRX-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C7H5BrF3NO3S and a molecular weight of 320.08 g/mol . It is a sulfonamide derivative, characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves the bromination of 2-(trifluoromethoxy)benzenesulfonamide. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. These methods ensure high yield and purity of the final product, which is essential for its use in research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of both a trifluoromethoxy group and a sulfonamide group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO3S/c8-4-1-2-5(15-7(9,10)11)6(3-4)16(12,13)14/h1-3H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTPCJDKZGDZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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